2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide -

2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Catalog Number: EVT-4752478
CAS Number:
Molecular Formula: C16H16N6OS2
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This series of compounds, featuring various substituents (R) on the benzyl group attached to the thiazole ring, were synthesized and evaluated for their anticancer properties. Notably, several derivatives (6a-c, 6e,f) demonstrated significant activity against melanoma cell lines, with 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide (6a) showing promise against breast cancer. []

Relevance: These compounds are structurally related to 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide through the shared presence of a 1,2,4-triazole ring linked to a thiazole ring via a sulfur atom and an acetamide group. They both belong to the thiazolo-1,2,4-triazole class of compounds known for their potential biological activities. The variation in substituents on the benzyl and thiazole rings in the related compounds allows for exploration of structure-activity relationships, potentially impacting their anticancer properties. []

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: This acefylline-triazole hybrid, synthesized by incorporating an N-phenyl acetamide moiety into acefylline, exhibited remarkable anticancer activity against both A549 (lung) and MCF-7 (breast) cancer cell lines. Notably, it demonstrated the lowest IC50 value (1.25 ± 1.36 μM) among the tested derivatives, indicating strong inhibition of cancer cell growth. []

Relevance: Although structurally distinct from 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, this compound shares a key structural motif: a 1,2,4-triazole ring connected to an acetamide group. This similarity highlights the significance of this structural feature in potentially conferring anticancer activity. While the target compound features a thiazole and pyridine ring, compound 11g incorporates a purine ring system, providing valuable insights for further exploration of structure-activity relationships within this class of compounds. []

N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4- phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (5f)

Compound Description: Belonging to a series of 3,4,5-trisubstituted-1,2,4-triazole derivatives, this compound demonstrated potent cytotoxicity and induced significant apoptosis in human lung cancer (A549) cells. It also exhibited selective cytotoxicity and the highest MMP-9 inhibition among the tested derivatives. []

Relevance: This compound shares a significant structural resemblance with 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Both compounds feature a 1,2,4-triazole ring connected to a thiazole ring via a sulfur atom and an acetamide group. The primary difference lies in the substituents attached to these core rings. This structural similarity suggests that these compounds likely share a similar mechanism of action, potentially explaining their observed anticancer activities. []

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)- N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: This compound showcased significant inhibitory activity against necroptosis, a caspase-independent programmed cell death, triggered by factors like TNF-α and TLR agonists. It achieved this by inhibiting MLKL phosphorylation and oligomerization and interfering with the RIPK1-RIPK3 complex formation. []

Relevance: NTB451 exhibits structural similarities with 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide by possessing a central 1,2,4-triazole ring linked to a thiazole ring through a sulfur atom. Despite variations in substituents and the presence of a benzamide group instead of acetamide in NTB451, their shared structural elements highlight the potential of 1,2,4-triazole derivatives as promising scaffolds for developing therapeutics targeting necroptosis. []

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H- 1,2,4-triazol-3-yl)thio)acetate (1c)

Compound Description: This lesinurad-based compound served as a potent hit in a study aiming to develop Uric Acid Transporter 1 (URAT1) inhibitors for treating gout. It demonstrated promising activity, prompting further research into structure-activity relationships and the development of even more potent derivatives. []

Relevance: While not directly containing a thiazole ring like 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, this compound shares the core structure of a 1,2,4-triazole ring linked to a thioacetic acid moiety via a sulfur atom. This shared motif is crucial for interacting with URAT1 and inhibiting uric acid reabsorption. The presence of a cyclopropyl group in both compounds further emphasizes its potential importance in influencing biological activity. []

Properties

Product Name

2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

IUPAC Name

2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C16H16N6OS2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C16H16N6OS2/c1-10-8-24-15(18-10)19-13(23)9-25-16-21-20-14(22(16)12-2-3-12)11-4-6-17-7-5-11/h4-8,12H,2-3,9H2,1H3,(H,18,19,23)

InChI Key

IZZFPOQSSWPDKZ-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=NC=C4

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.